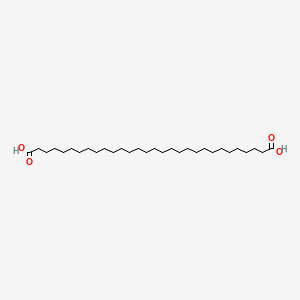

Triacontanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triacontanedioic acid is a very long-chain fatty acid.

Applications De Recherche Scientifique

Plant Growth and Development

Triacontanol (TRIA) is primarily known for its role as a natural plant growth regulator. It has shown significant improvements in various crops' growth, yield, photosynthesis, protein synthesis, and nutrient uptake. For instance, TRIA application enhanced growth and yield in rice and maize by increasing free amino acids, reducing sugars, and soluble protein levels. This suggests that TRIA can exploit the genetic potential of plants to a great extent (Naeem, Khan, & Moinuddin, 2012).

Micropropagation of Woody Plants

Triacontanol has been effective in the micropropagation of woody plants, such as apple and sour cherry rootstocks. It increased the number of shoots, fresh weight, root number, and chlorophyll content, enhancing overall plant health (Tantos et al., 2001).

Stress Signalling and Biochemical Modifications

TRIA plays a role in signal transduction under stress and can enhance the biosynthesis of secondary metabolites in plants. Its application has shown to increase shoot dry weight, chlorophyll content, antioxidant enzyme activities, and total polyphenol level in plant cultures, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022).

Regulation of Plant Physiological Attributes

TRIA has demonstrated significant effects on the growth and physiological attributes of medicinal plants like mint (Mentha arvensis L.), increasing yield and content of active constituents such as menthol and methone (Naeem et al., 2011).

Lipid Peroxidation Inhibition

In various systems like isolated chloroplasts and egg lecithin liposomes, TRIA has inhibited lipid peroxidation, indicating its potential as a natural compound with therapeutic applications (Ramanarayan et al., 2000).

Unconventional Plant Growth Regulator

TRIA extracted from green tea leaves has been evaluated as a non-conventional plant growth regulator for applications such as spinach tissue culture. This research underscores its role as a natural alternative to synthetic plant growth regulators (Sontakke et al., 2018).

Interaction with Other Compounds in Plant Systems

The interaction of TRIA with other compounds like nitric oxide and its effects on alleviating oxidative stress in plants under toxic conditions like arsenic exposure has been studied, revealing its multifaceted role in plant biology (Asadi Karam et al., 2017).

Propriétés

Numéro CAS |

6708-53-8 |

|---|---|

Formule moléculaire |

C30H58O4 |

Poids moléculaire |

482.8 g/mol |

Nom IUPAC |

triacontanedioic acid |

InChI |

InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |

Clé InChI |

JADFUOUIMWDTFX-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

SMILES canonique |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)